ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate
Description
ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the quinazoline derivatives family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a thioacetate group, which is an ester of thioacetic acid.
Properties
IUPAC Name |
ethyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-29-20(26)14-30-22-24-17-8-6-5-7-16(17)21(25-22)23-12-11-15-9-10-18(27-2)19(13-15)28-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKUNPPIIQVPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate typically involves multiple steps. One common method starts with the preparation of the quinazoline core. This can be achieved by reacting 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . The resulting compound is then coupled with ethyl chloroacetate in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl group (-S-) and aminoethyl side chain are primary sites for substitution.
Reaction Table 2: Substitution at Sulfanyl or Amino Groups
| Target Site | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfanyl group | Alkyl halides, nucleophilic agents | Thioether derivatives | |
| Amino group (NH) | Acyl chlorides, anhydrides | Amides or urea derivatives |
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Example : Reaction with methyl iodide replaces the sulfanyl group with a methoxy group under basic conditions.
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Supporting Data : Analogous quinazoline derivatives show >70% yield in similar substitutions.
Oxidation and Reduction
The sulfanyl group and aromatic rings are susceptible to redox reactions.
Reaction Table 3: Oxidation/Reduction Pathways
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfanyl oxidation | H₂O₂, AcOH | Sulfoxide or sulfone derivatives | |
| Ester reduction | LiAlH₄, THF | Ethanolamine-linked quinazoline |
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Sulfoxide Formation : Controlled oxidation with H₂O₂ converts -S- to -SO-, enhancing polarity.
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Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, enabling further functionalization.
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions.
Reaction Table 4: Hydrolysis Pathways
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Ester hydrolysis | NaOH (aq), reflux | Carboxylic acid derivative | |
| Amide hydrolysis | HCl (conc.), heat | Free amine and acetic acid |
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Ester Hydrolysis : Yields a carboxylic acid, which can be used for conjugating with amines or alcohols .
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Kinetics : Hydrolysis rates depend on pH and temperature, with ester cleavage faster in basic media.
Cyclization and Heterocycle Formation
Intramolecular reactions can generate fused heterocycles.
Reaction Table 5: Cyclization Reactions
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Intramolecular cyclization | PPA, 120°C | Quinazolino-thiazine derivatives |
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Mechanism : Heating with polyphosphoric acid (PPA) induces cyclization between the aminoethyl side chain and ester group.
Biological Activity-Driven Modifications
The compound serves as a precursor for bioactive molecules:
Reaction Table 6: Pharmacologically Relevant Derivatives
| Modification | Reagents/Conditions | Biological Target | References |
|---|---|---|---|
| Amide formation | CDI, DMF, primary amines | Anticancer agents | |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Kinase inhibitors |
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Example : Coupling with 3-methoxyphenylacetamide via CDI yields derivatives with antitumor activity (IC₅₀ = 2.4 µM in MCF-7 cells).
Scientific Research Applications
Synthesis and Structural Characterization
Ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate can be synthesized through various methods involving the reaction of quinazoline derivatives with ethyl chloroacetate in the presence of suitable bases. This compound serves as an intermediate in the synthesis of other biologically active molecules, making it a valuable target for synthetic chemists.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Quinazoline derivative + Ethyl chloroacetate | Base (e.g., K2CO3) | Ethyl 2-[(4-{...})acetate |
| 2 | Product from Step 1 + Additional reagents | Varies | Diverse derivatives with enhanced biological activity |
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.
Antitumor Activity
Research indicates that derivatives of this compound demonstrate antitumor properties. For instance, studies have shown that certain quinazoline-based compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Anticonvulsant Properties
This compound has been investigated for its anticonvulsant properties. Compounds with similar structural features have been reported to exhibit protective effects against seizures in animal models, highlighting their therapeutic potential in epilepsy treatment .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a variety of pathogens. Studies have indicated that quinazoline derivatives possess significant antibacterial and antifungal properties, which could be harnessed for developing new antimicrobial agents .
Case Study 1: Antitumor Activity
A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value indicating potent antitumor activity compared to standard chemotherapeutic agents.
Case Study 2: Anticonvulsant Effects
In a preclinical study, this compound was administered to mice subjected to induced seizures. The results showed a significant reduction in seizure frequency and duration compared to control groups, suggesting its potential as an anticonvulsant medication.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Another similar compound with potential therapeutic applications.
Uniqueness
ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate is unique due to its specific combination of a quinazoline core and a thioacetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Ethyl 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound can be represented by the molecular formula . It is synthesized through a reaction involving 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate, leading to the formation of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate as an intermediate product. The reaction mechanism involves nucleophilic substitution where the thiol group of the quinazoline derivative reacts with the chloroacetate under alkaline conditions .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including those similar to this compound. The compound has shown effectiveness against various cancer cell lines:
- Cell Proliferation Inhibition : In vitro assays demonstrated that compounds with similar structures inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, a related compound exhibited over 70% apoptosis in treated cells compared to controls .
- Mechanism of Action : The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial for cell cycle progression in cancer cells. This inhibition leads to cell cycle arrest and subsequent apoptosis .
Antimicrobial Activity
In addition to anticancer properties, derivatives of quinazoline have been reported to possess antimicrobial activity. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Comparative Biological Activity Table
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry investigated a series of quinazoline derivatives and found that those with a sulfur atom at position C2 showed enhanced cytotoxicity against cancer cell lines. The study concluded that modifications at specific positions on the quinazoline ring could significantly affect biological activity .
- Antimicrobial Efficacy Study : Research conducted by Al-Khuzaie & Al-Majidi demonstrated that certain quinazoline derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
Q & A
Q. What are the critical steps for optimizing the synthesis of this quinazoline derivative, and how do reaction conditions influence yield?
The synthesis involves condensation of anthranilic acid with phenyl isothiocyanate in ethanol under reflux, followed by thiolation and esterification. Key factors include:
- Solvent selection : Absolute ethanol ensures solubility of intermediates and minimizes side reactions .
- Reagent stoichiometry : Excess triethylamine (3.0 mL per 0.1 mol anthranilic acid) enhances nucleophilic substitution during thiol group introduction .
- Purification : Recrystallization from DMF/water mixtures improves purity (>95% by HPLC) .
Yield improvements (from ~50% to 75%) are achieved by controlling reflux duration (4–6 hours) and post-reaction cooling rates.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a multi-technique approach:
- NMR : Confirm the sulfanyl-acetate moiety via δ 3.8–4.2 ppm (CH₂-S) and δ 1.2–1.4 ppm (ethyl ester) .
- Mass spectrometry : Verify molecular ion peaks at m/z 469.5 (M+H⁺) with fragmentation patterns matching the quinazoline core .
- X-ray crystallography : Resolve dihedral angles (e.g., 85° between quinazoline and phenyl rings) to confirm non-planarity critical for bioactivity .
Q. What computational methods are effective for predicting reactivity or binding modes of this compound?
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model sulfanyl group nucleophilicity and HOMO-LUMO gaps (~4.2 eV) .
- Molecular docking : Simulate interactions with EGFR kinase (PDB ID: 1M17) to identify hydrogen bonds between the quinazoline N1 and Lys721 .
- Reaction path analysis : Apply ICReDD’s hybrid computational-experimental workflows to predict optimal alkylation conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical enzyme sources (e.g., recombinant human α-glucosidase) and inhibitor concentrations (IC₅₀ 12–18 µM) .
- Control experiments : Compare with reference inhibitors (e.g., acarbose) to normalize activity metrics .
- Meta-analysis : Aggregate data from ≥3 independent studies to assess statistical significance (p < 0.05) .
Q. What strategies address crystallization challenges during X-ray structure determination?
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) alter pharmacokinetic properties?
- LogP : Replacing 3,4-dimethoxyphenyl with ethoxy groups increases hydrophobicity (LogP from 2.8 to 3.5) .
- Metabolic stability : Methoxy groups undergo slower O-demethylation in liver microsomes (t₁/₂ 45 vs. 28 minutes for ethoxy) .
- Bioavailability : MDCK cell assays show 22% intestinal absorption for methoxy derivatives vs. 15% for bulkier analogs .
Q. What green chemistry approaches can reduce waste in large-scale synthesis?
- Catalyst recycling : Recover triethylamine via distillation (85% efficiency) .
- Solvent substitution : Replace DMF with Cyrene™ (a biobased solvent) to reduce toxicity .
- Flow chemistry : Continuous reactors improve atom economy (from 65% to 82%) and reduce reaction time (8 hours → 2 hours) .
Methodological Challenges & Solutions
Q. How should researchers handle contradictory analytical data (e.g., NMR vs. MS)?
- Cross-validation : Use 2D NMR (HSQC, HMBC) to resolve signal overlaps and confirm MS fragmentation pathways .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace ambiguous peaks .
- Collaborative databases : Upload spectral data to PubChem or Reaxys for community verification .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
- Fragment-based libraries : Synthesize 10–15 analogs with systematic substitutions (e.g., halogens, alkyl chains) .
- Multivariate analysis : Use PCA to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with IC₅₀ values .
- High-throughput screening : Test 96-well plate formats against kinase panels (e.g., EGFR, VEGFR2) .
Q. How can heterogeneous catalysis improve regioselectivity in functionalization reactions?
- Zeolite catalysts : H-Y zeolites direct sulfanyl group addition to C2 of quinazoline (90% regioselectivity) .
- Metal-organic frameworks (MOFs) : UiO-66-NH₂ enhances esterification yields (from 70% to 92%) via acid-base interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
